molecular formula C8H7N3O2S B2559770 6-Methyl-4-nitro-1,3-benzothiazol-2-amine CAS No. 257282-90-9

6-Methyl-4-nitro-1,3-benzothiazol-2-amine

Cat. No. B2559770
CAS RN: 257282-90-9
M. Wt: 209.22
InChI Key: RCBABQGURHXXTH-UHFFFAOYSA-N
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Description

“6-Methyl-4-nitro-1,3-benzothiazol-2-amine” is a chemical compound with the molecular formula C8H7N3O2S . It belongs to the class of benzothiazoles, which are bicyclic compounds containing a benzene ring fused to a thiazole ring .


Synthesis Analysis

The synthesis of benzothiazoles, including “6-Methyl-4-nitro-1,3-benzothiazol-2-amine”, often involves the reaction of substituted anilines with potassium thiocyanate . Other methods include the condensation of 2-aminothiophenol with aldehydes in an inexpensive ionic liquid, providing 2-arylbenzothiazoles under solvent and catalyst-free conditions .


Molecular Structure Analysis

The molecular structure of “6-Methyl-4-nitro-1,3-benzothiazol-2-amine” can be analyzed using various spectroscopic techniques, including FT-IR, UV-Vis, 1H and 13C NMR . The exact structure can be confirmed through these techniques.


Chemical Reactions Analysis

Benzothiazoles, including “6-Methyl-4-nitro-1,3-benzothiazol-2-amine”, can undergo various chemical reactions. For instance, they can be synthesized from 2-aminothiophenol and aldehydes in a reaction mediated by visible light . In this reaction, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methyl-4-nitro-1,3-benzothiazol-2-amine” can be determined using various analytical techniques. For instance, its melting point, FT-IR, 1H NMR and 13C NMR can be used to confirm its structure .

Scientific Research Applications

References:

Future Directions

Benzothiazoles, including “6-Methyl-4-nitro-1,3-benzothiazol-2-amine”, have been extensively studied due to their potent and significant biological activities and great pharmaceutical value . Future research may focus on developing novel and efficient synthetic methodologies for azo dye derivatives, including those incorporating benzothiazole scaffolds .

properties

IUPAC Name

6-methyl-4-nitro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-4-2-5(11(12)13)7-6(3-4)14-8(9)10-7/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBABQGURHXXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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